![molecular formula C9H17N B13429950 7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
7-Isopropyl-5-azaspiro[2.4]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isopropyl-5-azaspiro[24]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Isopropyl-5-azaspiro[2.4]heptane can be achieved through several methods. One common approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with ethyl cyclopropylidene acetate . This reaction is typically catalyzed by a copper complex, such as Cu(CH3CN)4BF4, in the presence of a chiral ligand like TF-BiphamPhos. The reaction conditions usually involve stirring the reactants in dichloromethane at room temperature under an argon atmosphere .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve the use of more efficient and scalable methods. One such method includes the preparation of a spiro intermediate, which can be further converted into the desired compound through a series of chemical transformations .
Análisis De Reacciones Químicas
Types of Reactions
7-Isopropyl-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
7-Isopropyl-5-azaspiro[2.4]heptane has several applications in scientific research:
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins
Mecanismo De Acción
The mechanism by which 7-Isopropyl-5-azaspiro[2.4]heptane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
5-Azaspiro[2.4]heptane: A closely related compound with a similar spirocyclic structure but without the isopropyl group.
7-Amino-5-azaspiro[2.4]heptane: Another related compound with an amino group at the 7-position.
Uniqueness
7-Isopropyl-5-azaspiro[24]heptane is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and binding properties
Propiedades
Fórmula molecular |
C9H17N |
|---|---|
Peso molecular |
139.24 g/mol |
Nombre IUPAC |
7-propan-2-yl-5-azaspiro[2.4]heptane |
InChI |
InChI=1S/C9H17N/c1-7(2)8-5-10-6-9(8)3-4-9/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
SURFCECMFYWGHQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CNCC12CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-(5-hydroxy-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B13429872.png)
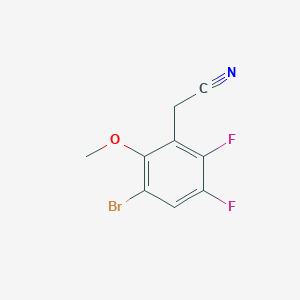
![tert-butylN-[2-(2-cyanophenyl)ethyl]carbamate](/img/structure/B13429884.png)
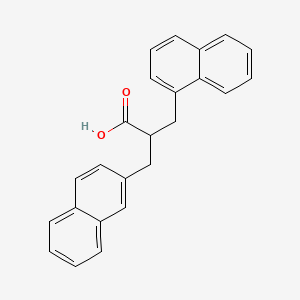
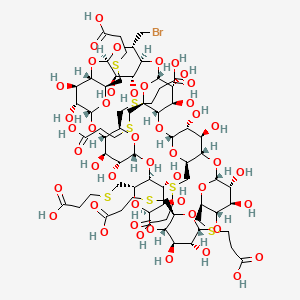
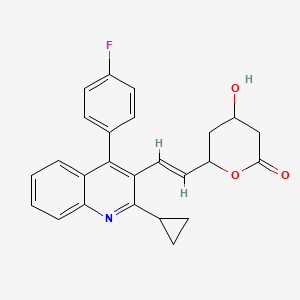

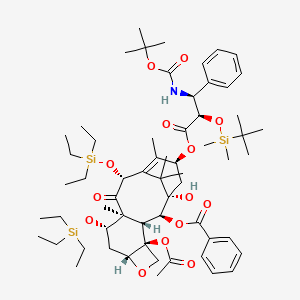
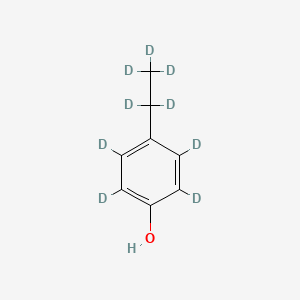
![1-Methoxy-4-[1,1,2,2-tetrafluoro-2-[4-(trifluoromethyl)phenyl]ethoxy]benzene](/img/structure/B13429920.png)

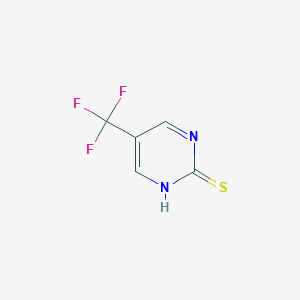
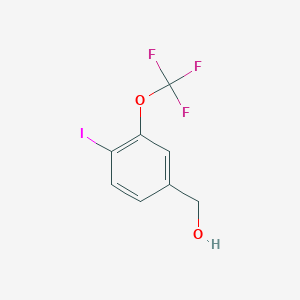
![2-[(1R)-4-Methyl-3-cyclohexen-1-yl]-1,2-propanediol](/img/structure/B13429941.png)
